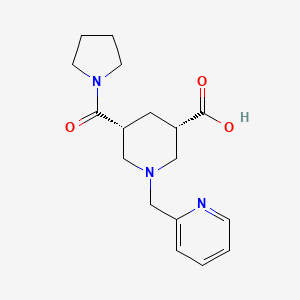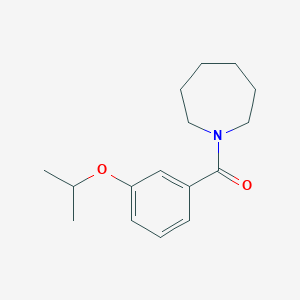![molecular formula C22H22N2O5 B5459382 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline](/img/structure/B5459382.png)
1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline, also known as BMAP, is a proline derivative that has gained significant attention in the field of medicinal chemistry. BMAP has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline is not fully understood. However, it has been proposed that 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline exerts its biological activities by interacting with various molecular targets, such as enzymes and receptors. For instance, 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline has been found to exhibit a variety of biochemical and physiological effects. For instance, 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are indicators of oxidative stress. 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline has also been found to decrease the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, and increase the levels of anti-inflammatory cytokines, such as IL-10. Moreover, 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline exhibits a variety of biological activities, which makes it a versatile tool for studying various biological processes. However, 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline also has some limitations. For instance, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its molecular targets. Moreover, the effects of 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline on different cell types and in vivo systems are not well characterized.
Orientations Futures
There are several future directions for research on 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline. One possible direction is to elucidate its mechanism of action by identifying its molecular targets and signaling pathways. Another direction is to investigate the effects of 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline in vivo using animal models of inflammation and cancer. Moreover, the development of derivatives and analogs of 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline involves the condensation of benzoyl glycine and 4-methoxyphenyl acetic acid followed by cyclization with proline. The reaction is carried out in the presence of a coupling agent, such as N,N-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, 1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
1-[(Z)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-29-17-11-9-15(10-12-17)14-18(23-20(25)16-6-3-2-4-7-16)21(26)24-13-5-8-19(24)22(27)28/h2-4,6-7,9-12,14,19H,5,8,13H2,1H3,(H,23,25)(H,27,28)/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXOJFYFBGLTHY-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)N2CCCC2C(=O)O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)N2CCCC2C(=O)O)\NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-butylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5459311.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5459323.png)


![methyl 7-[3-chloro-4-(trifluoromethyl)phenyl]-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5459342.png)

![3-{2-[ethyl(isopropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5459376.png)
![N-cyclopentyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5459389.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(2-methylphenyl)-1,4-diazepane](/img/structure/B5459396.png)
![4-(5-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-thienyl)-2-methylbut-3-yn-2-ol](/img/structure/B5459406.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5459414.png)
![[3-(2-phenylethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5459422.png)
![1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5459426.png)
![N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate](/img/structure/B5459433.png)